molecular formula C21H23N3O2 B2912617 N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide CAS No. 1396893-23-4

N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide

Cat. No.: B2912617
CAS No.: 1396893-23-4
M. Wt: 349.434
InChI Key: UOWKVAPNZCGELF-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide is a synthetic compound that combines the structural features of nicotinoyl, piperidinyl, and cinnamamide moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide typically involves the following steps:

    Formation of Nicotinoylpiperidine Intermediate: The reaction begins with the acylation of piperidine using nicotinic acid or its derivatives under appropriate conditions to form the nicotinoylpiperidine intermediate.

    Coupling with Cinnamamide: The intermediate is then coupled with cinnamamide using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-nicotinoylpiperidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide
  • N-(piperidine-4-yl)benzamide
  • N-(2-arylmethylthio)phenylsulfonyl)cinnamamide

Properties

IUPAC Name

(E)-3-phenyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c25-20(9-8-17-5-2-1-3-6-17)23-15-18-10-13-24(14-11-18)21(26)19-7-4-12-22-16-19/h1-9,12,16,18H,10-11,13-15H2,(H,23,25)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWKVAPNZCGELF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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